REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[CH3:14][CH:9]1[CH2:10][C:11](=[O:13])[C:6]2[C:7](=[CH:15][CH:16]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[O:8]1
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Name
|
|
Quantity
|
31.2 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(CC(=O)O)C)C=C1
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Name
|
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
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ice water
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Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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was heated on the steam bath for 1.75 hours
|
Duration
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1.75 h
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Type
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EXTRACTION
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Details
|
extracted with 2×200 ml diethyl ether
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2×150 ml 1N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
clarified by filtration
|
Type
|
WASH
|
Details
|
washed with 2×50 ml water and 100 ml brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC2=CC=C(C=C2C(C1)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |